molecular formula C12H17N B3033316 3-Cyclopropyl-3-phenylpropan-1-amine CAS No. 1017383-53-7

3-Cyclopropyl-3-phenylpropan-1-amine

Cat. No.: B3033316
CAS No.: 1017383-53-7
M. Wt: 175.27 g/mol
InChI Key: MWBBHONRMGNKFE-UHFFFAOYSA-N
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Description

The compound features a cyclopropyl group attached to a propan-1-amine backbone, with a phenyl substituent at the 3-position. Such structural motifs are common in pharmaceutical intermediates, where stability and bioavailability are critical .

Properties

IUPAC Name

3-cyclopropyl-3-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-9-8-12(11-6-7-11)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBBHONRMGNKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-phenylpropan-1-amine typically involves the reaction of cyclopropylmethyl bromide with phenylpropan-1-amine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Health and safety considerations are crucial during its industrial use to ensure worker safety and minimize environmental risks.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated compounds, strong bases (e.g., sodium hydride, potassium tert-butoxide)

Major Products Formed

Scientific Research Applications

3-Cyclopropyl-3-phenylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may interfere with quorum sensing in bacteria, thereby affecting bacterial communication and pathogenicity .

Comparison with Similar Compounds

Key Observations:

Structural Diversity: 3-Phenyl-N-(3-phenylpropyl)propan-1-amine () shares the phenyl-alkylamine motif but lacks the cyclopropyl group, resulting in higher molecular weight and lipophilicity .

Safety Profiles :

  • Compounds with cyclopropyl groups (e.g., 1-Cyclopropylpyrrolidin-3-amine) require stringent safety protocols, including immediate medical consultation upon exposure .
  • Fluorinated amines (e.g., ) demand specialized storage (-10°C) due to volatility or reactivity .

Synthesis and Applications: Synthesis of similar compounds often involves coupling reagents (e.g., HATU in ) or carbamate protections (), suggesting scalable routes for this compound .

Research Findings and Trends

  • Metabolic Stability : Cyclopropyl-containing amines (e.g., ) resist oxidative metabolism, making them attractive for prolonged drug action .
  • Fluorine Effects : Trifluoromethyl groups () enhance bioavailability and binding specificity via hydrophobic and electrostatic interactions .
  • Safety Challenges : Aromatic amines () and bicyclic scaffolds () may pose toxicity risks, necessitating rigorous in vitro screening .

Biological Activity

3-Cyclopropyl-3-phenylpropan-1-amine, with the molecular formula C12_{12}H17_{17}N, is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, making the compound a candidate for therapeutic applications.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, affecting cellular signaling processes. For instance, it has been suggested that it could interfere with bacterial quorum sensing, impacting communication among bacterial populations and thereby their pathogenicity.

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of compounds structurally related to this compound. For example, research on similar phenethylamine derivatives has shown significant cytotoxicity against human prostate cancer cells (PC-3), with IC50_{50} values ranging from 8.2 to 32.1 µM . This suggests a potential for this compound in cancer therapy.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Similar compounds in the phenylpropylamine class have demonstrated antimicrobial activity against various pathogens. The ability to inhibit bacterial communication could make this compound useful in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructureBiological Activity
3-Phenylpropylamine StructureModerate cytotoxicity
Cyclopropylamine StructureLimited biological activity
This compound StructurePotential anticancer and antimicrobial activity

Study on Anticancer Activity

A notable study evaluated the effects of phenethylamines on prostate cancer cell lines. The results indicated that modifications to the amine structure could significantly enhance cytotoxicity, suggesting that derivatives like this compound may offer improved therapeutic profiles compared to their parent structures .

Study on Antimicrobial Effects

Research focusing on the antimicrobial properties of phenethylamines highlighted their potential in disrupting bacterial communication pathways. Compounds similar to this compound were shown to inhibit biofilm formation in various bacterial species, indicating a promising avenue for further exploration in infectious disease treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-3-phenylpropan-1-amine
Reactant of Route 2
3-Cyclopropyl-3-phenylpropan-1-amine

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